
Decoyinine
Overview
Description
Streptomyces hygroscopicus. It is structurally similar to adenosine and acts as a selective inhibitor of guanosine monophosphate synthetase (GMPS). Decoyinine has been studied for its antimicrobial, antitumor, and plant growth-promoting properties .
Preparation Methods
Decoyinine is typically synthesized through microbial fermentation using Streptomyces hygroscopicus. The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound. The synthetic route includes the following steps:
Fermentation: is cultured in a nutrient-rich medium.
Extraction: The culture broth is filtered to remove the bacterial cells, and the filtrate is subjected to solvent extraction to isolate this compound.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound
Chemical Reactions Analysis
Decoyinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Microbiological Applications
1.1 Inhibition of Cell Wall Synthesis
Decoyinine is recognized for its role as a specific inhibitor of guanosine monophosphate synthetase, leading to significant impacts on bacterial cell wall synthesis. Research indicates that the addition of this compound results in a rapid decrease (up to 50%) in the rate of peptidoglycan synthesis in Bacillus subtilis cultures. This inhibition occurs within five minutes of treatment and can be reversed by guanosine supplementation, suggesting a direct link between guanine nucleotide levels and cell wall biosynthesis .
1.2 Induction of Sporulation
This compound has been shown to induce sporulation in Bacillus subtilis, particularly under nutrient-limited conditions. A study reported that sporulation percentages increased significantly (by nearly 200-fold) when this compound was added to cultures in specific media . This effect is mediated through the regulation of key genes involved in sporulation, such as kinA and kinB, which are crucial for the phosphorelay signaling pathway leading to spore formation .
Agricultural Applications
2.1 Enhancing Plant Growth and Resistance
Recent studies have demonstrated that this compound can enhance growth traits in rice plants, such as germination rates and root development. Specifically, rice treated with this compound exhibited improved physiological traits, including increased plant height and root length . Additionally, it has been noted to reduce pest fecundity in rice against the brown planthopper (Nilaparvata lugens), indicating potential use as a biopesticide .
2.2 Impact on Crop Yields
This compound's application has been linked to improved yields in various crops. For instance, when applied to maize and rice, it stimulates auxin and cytokinin activities, promoting tissue regeneration and overall plant health . The compound's ability to regulate growth hormones positions it as a valuable tool in agronomy.
Biomedical Applications
3.1 Antitumor Activity
In biomedical research, this compound has shown promise as an antitumor agent. Studies have indicated its effectiveness in inhibiting tumorigenicity in immunocompromised mice models and preventing melanoma cell invasion in vitro . These findings suggest that this compound may have therapeutic potential for cancer treatment.
3.2 Mechanism of Action
The antitumor effects are thought to arise from this compound's ability to interfere with nucleotide metabolism, particularly by inhibiting guanine nucleotide synthesis. This disruption can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
Data Summary
Case Studies
Case Study 1: Sporulation Induction in Bacillus subtilis
In a controlled experiment, Bacillus subtilis cultures were treated with varying concentrations of this compound to assess its impact on sporulation rates. Results indicated a marked increase in spore production correlating with higher this compound concentrations, confirming its role as an effective sporulation inducer under nutrient-limited conditions .
Case Study 2: Agricultural Enhancement in Rice
A field trial involving rice variety "Baixiang 139" treated with this compound showed significant improvements across multiple growth parameters compared to untreated controls. The treated plants exhibited enhanced germination rates and biomass accumulation, demonstrating the compound's potential as a growth stimulant in agricultural practices .
Mechanism of Action
Decoyinine exerts its effects by inhibiting guanosine monophosphate synthetase (GMPS), an enzyme involved in the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP). By inhibiting GMPS, this compound reduces the levels of GMP, GDP, and GTP within the cell, leading to various physiological effects. This inhibition affects nucleotide metabolism, cell growth, and sporulation in bacteria .
Comparison with Similar Compounds
Decoyinine is structurally similar to other nucleoside antibiotics, such as angustmycin C (psicofuranine). Both compounds share a similar nucleoside structure but differ in their sugar moieties. Angustmycin C contains a six-carbon ketose sugar, while this compound has a unique β-2-N-ketoglycosidic bond. This structural difference contributes to their distinct biological activities .
Other similar compounds include:
Angustmycin C (Psicofuranine): Similar nucleoside structure with different sugar moiety.
Adenosine: A naturally occurring nucleoside with structural similarity to this compound.
Tubercidin: Another nucleoside antibiotic with similar biological activities
This compound’s unique structure and selective inhibition of GMPS make it a valuable compound for various scientific research applications.
Biological Activity
Decoyinine (DCY) is a nucleoside antibiotic derived from Streptomyces hygroscopicus var. decoyicus, recognized for its significant biological activities, particularly in microbial and plant systems. This article explores the diverse biological activities of this compound, including its mechanisms of action, effects on various organisms, and potential applications in agriculture and medicine.
This compound primarily acts as an inhibitor of guanosine monophosphate (GMP) synthetase, leading to the inhibition of GMP synthesis. This inhibition disrupts nucleotide metabolism and has downstream effects on cellular processes such as sporulation in bacteria and growth regulation in plants.
- Sporulation Induction : In Bacillus subtilis, this compound facilitates sporulation even under catabolite-repressing conditions by allowing the synthesis of alpha-amylase, which is crucial for sporulation initiation .
- Cell Wall Turnover : DCY also inhibits cell wall turnover and cellular autolysis in Bacillus subtilis, further contributing to its antimicrobial properties .
Effects on Microorganisms
This compound has demonstrated notable antimicrobial activity against various microorganisms:
- Bacillus subtilis : Studies indicate that this compound can induce sporulation through its action on GMP synthesis, allowing cells to transition from vegetative growth to a dormant state under stress conditions .
- Antitumor Activity : Research has shown that this compound exhibits antitumor properties, inhibiting melanoma cell invasion in vitro and showing potential in reducing tumorigenicity in immunocompromised mice .
Effects on Plants
Recent studies have explored the application of this compound in agriculture, particularly its effects on rice plants:
- Seed Priming : Priming rice seeds with this compound enhances resistance against pests like the brown planthopper (BPH). The application of DCY significantly reduces the fecundity and body weight of BPH, showcasing its potential as a biopesticide .
- Fitness Traits Improvement : Research indicates that this compound-treated rice plants exhibit improved fitness traits, which could lead to better crop yields and resilience against biotic stressors .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Sporulation Studies in Bacillus subtilis : A study demonstrated that the addition of this compound at a concentration of 500 μg/ml resulted in measurable changes in sporulation percentages over time. The viable cell titers and spore counts were evaluated to assess the impact of this compound on sporulation efficiency .
- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of various clinical microorganisms, suggesting its potential use in developing new antimicrobial agents .
- Rice Seed Treatment : In controlled experiments, rice varieties treated with different concentrations of this compound showed significant improvements in resistance against BPH compared to untreated controls, indicating its practical application in agricultural biotechnology .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate Decoyinine's mechanism of action in novel bacterial strains?
To confirm this compound's inhibitory effects (e.g., targeting GMP synthetase), researchers should:
- Perform enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) with purified target enzymes.
- Use genetic knockout models to compare growth inhibition in wild-type vs. enzyme-deficient strains.
- Validate specificity via metabolomic profiling to assess downstream nucleotide pool alterations. Experimental details must include reagent sources, assay reproducibility metrics, and statistical analysis methods (e.g., dose-response curves with IC50 calculations) .
Q. What chromatographic and spectroscopic methods ensure accurate quantification of this compound purity in laboratory settings?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm) and a C18 column for separation.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass Spectrometry (MS) for molecular weight verification and impurity profiling. Report retention times, solvent systems, and calibration curves. For novel batches, provide full characterization data in supplementary materials .
Q. How should model organisms be selected for this compound toxicity studies?
Prioritize organisms with:
- Evolutionary relevance to target pathogens (e.g., Bacillus subtilis for Gram-positive bacteria).
- Established genetic tools for mechanistic studies (e.g., CRISPR-Cas9 knockouts).
- Compliance with ethical guidelines for invertebrate/vertebrate models. Include negative controls (untreated cohorts) and monitor viability via ATP-based assays .
Advanced Research Questions
Q. How can contradictory findings about this compound's species-specific efficacy be systematically resolved?
- Conduct comparative genomic analysis to identify bacterial enzymes with divergent binding affinities.
- Standardize minimum inhibitory concentration (MIC) assays across labs using CLSI guidelines.
- Perform meta-analyses of published data to isolate confounding variables (e.g., culture media composition). Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure methodological rigor .
Q. What strategies minimize cytotoxicity interference when studying this compound's off-target effects in eukaryotic cells?
- Use proteomic profiling (e.g., affinity pulldown with this compound-conjugated beads) to identify non-target interactions.
- Apply siRNA screening to silence putative off-target genes and assess rescue effects.
- Optimize dose ranges using cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects .
Q. How can computational models predict this compound's interaction with non-canonical enzyme isoforms?
- Employ molecular docking simulations (e.g., AutoDock Vina) to map binding poses against isoform-active sites.
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Develop QSAR models using isoform-specific inhibition data to refine predictive accuracy .
Q. What longitudinal study designs assess this compound resistance evolution in microbial populations?
- Serial passage experiments : Expose cultures to sublethal this compound concentrations over 30+ generations.
- Track resistance via whole-genome sequencing of evolved strains to identify mutations.
- Use chemostat models to control environmental variables and quantify selection pressures. Include milestones for sampling intervals and genomic data deposition .
Q. Methodological Comparison Table
Q. Key Considerations for Experimental Design
- Reproducibility : Document all protocols in supplementary materials, including raw data and instrument settings .
- Data Contradictions : Apply systematic review frameworks (e.g., PICO) to isolate variables and align with prior studies .
- Innovation : Use computational predictions to guide hypothesis generation, followed by experimental validation .
Properties
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
Record name | Angustmycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-04-8 | |
Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angustmycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angustmycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2004-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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